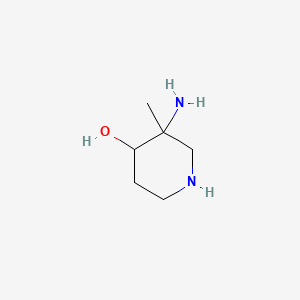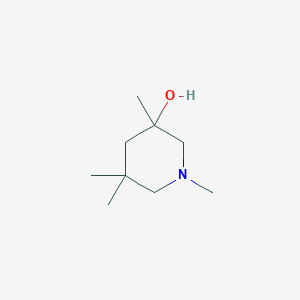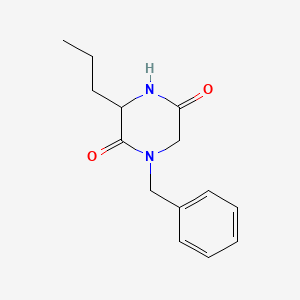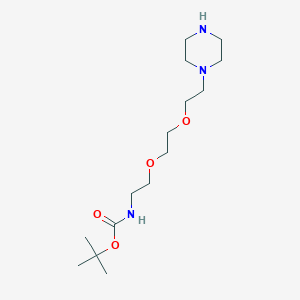
Piperazine-PEG2-C2-NH-Boc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine-PEG2-C2-NH-Boc is a compound that combines the structural features of piperazine, polyethylene glycol (PEG), and a Boc-protected amine. Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions, which is commonly used in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drug candidates . The PEG2-C2 linker provides flexibility and solubility, while the Boc (tert-butoxycarbonyl) group protects the amine functionality during chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine-PEG2-C2-NH-Boc typically involves the following steps:
Formation of the PEG2-C2 Linker: The PEG2-C2 linker can be synthesized by reacting diethylene glycol with a suitable acylating agent, such as acetic anhydride, under basic conditions.
Attachment to Piperazine: The PEG2-C2 linker is then attached to piperazine through a nucleophilic substitution reaction.
Boc Protection: The final step involves the protection of the amine group on the piperazine with a Boc group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine-PEG2-C2-NH-Boc can undergo various chemical reactions, including:
Reduction: The Boc group can be removed through reduction using reagents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium hydride, triethylamine, various alkylating agents.
Major Products Formed
Oxidation: Piperazine N-oxides.
Reduction: Deprotected piperazine derivatives.
Substitution: Functionalized piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Piperazine-PEG2-C2-NH-Boc has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Piperazine-PEG2-C2-NH-Boc is primarily related to its ability to enhance the pharmacokinetic properties of drug candidates. The piperazine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions, while the PEG2-C2 linker improves solubility and reduces immunogenicity . The Boc group protects the amine functionality during synthesis, ensuring the stability of the compound until it reaches its target .
Vergleich Mit ähnlichen Verbindungen
Piperazine-PEG2-C2-NH-Boc can be compared with other similar compounds, such as:
Piperazine-PEG2-C2-NH2: Lacks the Boc protection, making it more reactive but less stable during synthesis.
This compound: Contains a different linker, providing different solubility and stability properties.
This compound: Similar structure but with different functional groups, leading to variations in reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique combination of piperazine, PEG2-C2 linker, and Boc protection makes it a valuable tool in the development of advanced materials and drug delivery systems.
Eigenschaften
Molekularformel |
C15H31N3O4 |
|---|---|
Molekulargewicht |
317.42 g/mol |
IUPAC-Name |
tert-butyl N-[2-[2-(2-piperazin-1-ylethoxy)ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C15H31N3O4/c1-15(2,3)22-14(19)17-6-10-20-12-13-21-11-9-18-7-4-16-5-8-18/h16H,4-13H2,1-3H3,(H,17,19) |
InChI-Schlüssel |
FEWPHTQBTYLAJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCOCCOCCN1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-fluoro-4-piperidyl)methyl]acetamide](/img/structure/B14779014.png)

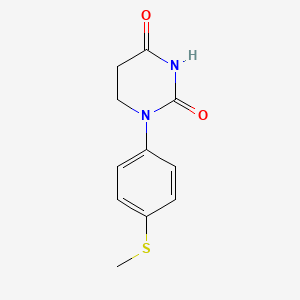
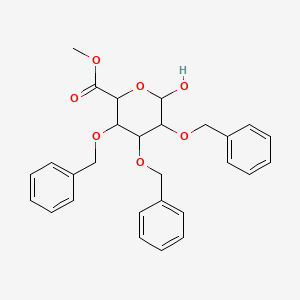
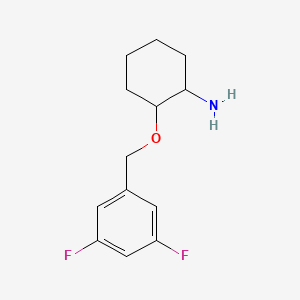
![2-Amino-1-[3-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B14779035.png)
![tert-butyl 2-[5-(4-iodophenyl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B14779042.png)
![5-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14779044.png)
![tert-butyl (3aS)-3a-(aminomethyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-5-carboxylate](/img/structure/B14779050.png)
